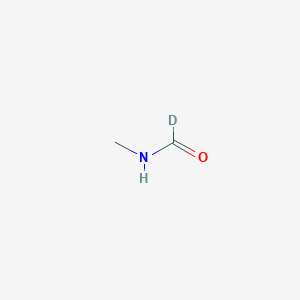

N-Methylformamide-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-deuterio-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHHXGZTWNVVOU-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

60.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-Methylform-D1-amide" physical properties

An In-depth Technical Guide on the Physical Properties of N-Methylform-D1-amide

This technical guide provides a comprehensive overview of the core physical properties of N-Methylform-D1-amide, a deuterated isotopologue of N-Methylformamide. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize deuterated compounds for isotopic labeling, as solvents in nuclear magnetic resonance (NMR) studies, or as tracers in metabolic research.

Core Physical and Chemical Properties

N-Methylform-D1-amide, with the CAS number 26103-38-8, is a stable, isotopically labeled organic compound.[1][2] Its physical characteristics are fundamental to its application in various scientific domains. The key physical properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C₂H₄DNO | - | [1][2] |

| Molecular Weight | 60.07 | g·mol⁻¹ | [1][2][3] |

| Density | 0.887 | g/cm³ | [1][2] |

| Boiling Point | 182.5 | °C | at 760 mmHg[1][2] |

| Flash Point | 81.5 | °C | [1][2] |

| Melting Point | Not Available | °C | [2] |

| Appearance | Colorless Liquid | - | Inferred from related compounds. |

| Solubility | Soluble | - | Soluble in water, ethanol, and methanol.[4] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of N-Methylform-D1-amide are not detailed in publicly available literature, the values presented are typically determined using standardized methodologies established by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

A general workflow for the determination of these properties is outlined below.

Caption: General workflow for the determination of physical properties of a chemical substance.

-

Density: The density is typically measured using a pycnometer or a digital densitometer. The method involves determining the mass of a known volume of the substance at a specified temperature.

-

Boiling Point: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure equals the atmospheric pressure. Standard methods, such as those outlined in OECD Test Guideline 103, are employed.

-

Flash Point: The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus (ASTM D93). This method measures the lowest temperature at which the vapors of the material will ignite when an ignition source is introduced.

-

Solubility: Solubility is typically determined by adding the solute to the solvent until saturation is reached at a specific temperature. The concentration of the saturated solution is then measured. For qualitative assessments, miscibility is observed visually.

Structural Relationship and Isotopic Context

N-Methylform-D1-amide is a deuterated analog of N-Methylformamide. The "-D1-" designation indicates the substitution of one hydrogen atom with a deuterium atom. In this case, the substitution occurs at the formyl position. This isotopic labeling is crucial for its use in various analytical techniques.

Caption: Relationship between N-Methylformamide and its deuterated isotopologues.

References

- 1. N-Methylform-d1-amide | CAS 26103-38-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Cas 26103-38-8,N-METHYLFORM-D1-AMIDE | lookchem [lookchem.com]

- 3. N-Methylform-D1-amide | C2H5NO | CID 44887737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy N-METHYL-D3-FORM-D1-AMIDE (EVT-1443672) | 110505-55-0 [evitachem.com]

"N-Methylform-D1-amide" chemical structure and IUPAC name

This technical guide provides a comprehensive overview of N-Methylform-D1-amide, a deuterated isotopologue of N-methylformamide. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols relevant to its synthesis and application.

Chemical Structure and IUPAC Name

N-Methylform-D1-amide is a secondary amide in which the hydrogen atom of the formyl group is replaced by its isotope, deuterium. This specific labeling makes it a valuable tool in various analytical and mechanistic studies.

-

IUPAC Name: 1-deuterio-N-methylformamide[1]

-

Synonyms: N-Methylformamide-d1, Formamide-1-d, N-methyl-[1]

-

Chemical Formula: C₂H₄DNO[2]

The chemical structure is as follows:

Quantitative Data

The physical and chemical properties of N-Methylform-D1-amide are summarized in the table below. These properties are similar to its non-deuterated analog, N-methylformamide, with slight variations due to the isotopic substitution.

| Property | Value | Source |

| Molecular Weight | 60.07 g/mol | [1][2] |

| Exact Mass | 60.043390529 Da | [1] |

| Boiling Point | 182.5 °C at 760 mmHg | [2] |

| Density | 0.887 g/cm³ | [2] |

| Flash Point | 81.5 °C | [2] |

Spectroscopic Data:

While specific spectra for N-Methylform-D1-amide are not widely published, the expected spectral characteristics can be inferred from its structure and comparison to N-methylformamide.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent C=O stretching vibration for the amide group, typically in the range of 1670-1640 cm⁻¹.[4] The N-H stretching band would appear around 3550-3060 cm⁻¹. The C-H stretching of the methyl group will be observed between 3000-2850 cm⁻¹. A key difference from the non-deuterated analog would be the presence of a C-D stretching vibration, which occurs at a lower frequency than the corresponding C-H stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a signal for the N-H proton and a signal for the methyl (CH₃) protons. The formyl proton signal, present in N-methylformamide, would be absent due to the deuterium substitution. The presence of cis and trans isomers due to restricted rotation around the amide bond may lead to the observation of two sets of signals.[5]

-

¹³C NMR: Two signals are expected, one for the carbonyl carbon and one for the methyl carbon.

-

²H (Deuterium) NMR: A single resonance corresponding to the deuterium on the formyl group would be observed.

-

-

Mass Spectrometry: The molecular ion peak in the mass spectrum would be observed at m/z 60.07, corresponding to its molecular weight.

Experimental Protocols

The synthesis of N-Methylform-D1-amide can be achieved through the reaction of a deuterated formic acid derivative with methylamine. A common and effective method is the amidation of a deuterated ester.

Protocol: Synthesis of N-Methylform-D1-amide via Aminolysis of Methyl-d1-formate

This protocol describes the synthesis of N-Methylform-D1-amide from methyl-d1-formate and methylamine.

Materials:

-

Methyl-d1-formate (deuterated methyl formate)

-

Methylamine (CH₃NH₂) solution (e.g., 40% in water or as a gas)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)

-

Reaction flask equipped with a magnetic stirrer and a reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl-d1-formate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methylamine: Slowly add a stoichiometric equivalent of methylamine solution to the stirred solution of methyl-d1-formate at room temperature. If using methylamine gas, it can be bubbled through the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to obtain pure N-Methylform-D1-amide.

-

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ²H), IR spectroscopy, and mass spectrometry.

Visualizations

The following diagrams illustrate the synthesis of N-Methylform-D1-amide and a typical workflow for its use as an internal standard.

Caption: Synthesis of N-Methylform-D1-amide.

Caption: Workflow for using N-Methylform-D1-amide as an internal standard.

References

- 1. N-Methylform-D1-amide | C2H5NO | CID 44887737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 26103-38-8,N-METHYLFORM-D1-AMIDE | lookchem [lookchem.com]

- 3. N-Methylform-d1-amide | CDN-D-5420-0.5G | LGC Standards [lgcstandards.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. N.M.R. of 'oriented' monosubstituted amides--cis and trans N-methyl formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylform-D1-amide: A Technical Overview for Researchers

CAS Number: 26103-38-8 Molecular Formula: C₂H₄DNO

This technical guide provides an in-depth overview of N-Methylform-D1-amide, a deuterated isotopologue of N-Methylformamide (NMF). This document is intended for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages extensive information available for N-Methylformamide to provide a comprehensive understanding of its properties, metabolism, and potential research applications, highlighting the specific utility of isotopic labeling.

Core Chemical and Physical Properties

N-Methylform-D1-amide is a stable, isotopically labeled compound valuable in research settings. The primary utility of deuterium labeling is in mechanistic studies, particularly for investigating kinetic isotope effects, and as an internal standard in mass spectrometry-based analyses.[1] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 26103-38-8 | [2] |

| Molecular Formula | C₂H₄DNO | [2] |

| Molecular Weight | 60.07 g/mol | [2] |

| Density | 0.887 g/cm³ | [3] |

| Boiling Point | 182.5 °C at 760 mmHg | [3] |

| Flash Point | 81.5 °C | [3] |

| Synonyms | N-Methylformamide-d1, 1-deuterio-N-methylformamide | [4] |

Metabolic Pathways and Toxicological Profile

The metabolism of N-Methylformamide (NMF) is a critical aspect of its biological activity and toxicity. NMF is a metabolite of the widely used solvent N,N-dimethylformamide (DMF) and is known to exhibit hepatotoxicity.[5][6] The metabolic pathway of NMF involves an initial oxidative step, which is subject to a significant kinetic isotope effect.

The presence of deuterium at the formyl position in N-Methylform-D1-amide markedly reduces the rate of its metabolism and, consequently, its hepatotoxicity.[4] This observation is crucial as it indicates that the oxidation of the formyl group is a rate-determining step in the bioactivation and toxicity of NMF. The primary metabolic pathway involves the oxidation of NMF, followed by conjugation with glutathione to form S-(N-methylcarbamoyl)glutathione.[4] This conjugate can be further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine, which is excreted in the urine.[4]

Experimental Protocols

While specific experimental protocols for N-Methylform-D1-amide are not extensively documented, its non-deuterated counterpart, N-Methylformamide, has been utilized in various studies. The following protocols are representative of how NMF and, by extension, its deuterated analog could be employed in research.

In Vitro Metabolism Study using Liver Microsomes

This protocol is adapted from studies on the metabolism of N,N-dimethylformamide and its deuterated isotopomers by cytochrome P450 2E1.

Objective: To determine the kinetic parameters of N-Methylform-D1-amide metabolism by liver microsomes.

Materials:

-

Rat or human liver microsomes

-

N-Methylform-D1-amide

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS for analysis

Procedure:

-

Prepare incubation mixtures in phosphate buffer containing liver microsomes and the NADPH regenerating system.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding N-Methylform-D1-amide at various concentrations.

-

Incubate at 37°C with shaking for a specified time.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

-

Calculate kinetic parameters (Km and Vmax) from the concentration-velocity data.

Synthesis of N-Methylformamide

The following is a general laboratory procedure for the synthesis of N-Methylformamide.

Reaction: CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH

Materials:

-

Methylamine (CH₃NH₂)

-

Methyl formate (HCOOCH₃)

-

Methanol (for purification)

Procedure:

-

React methylamine with methyl formate. This reaction produces N-Methylformamide and methanol as a byproduct.

-

Separate the N-Methylformamide from the methanol and any unreacted starting materials by distillation.

-

Further purification can be achieved through fractional distillation to obtain high-purity N-Methylformamide.

Applications in Drug Development and Research

N-Methylformamide has been investigated as an antineoplastic agent due to its ability to act as a radiosensitizer and chemosensitizer.[7] Its mechanism of action is thought to involve the depletion of cellular glutathione, which increases the susceptibility of tumor cells to damage from radiation and chemotherapy.[3]

The deuterated form, N-Methylform-D1-amide, is particularly valuable for:

-

Mechanistic Studies: Investigating the kinetic isotope effect to elucidate the role of C-H bond cleavage in the metabolic activation and toxicity of NMF.[4]

-

Internal Standards: Serving as a highly accurate internal standard in quantitative mass spectrometry assays for the determination of NMF levels in biological matrices.

-

Metabolic Fate Studies: Tracing the metabolic pathways of NMF without the interference of endogenous levels of the compound.

References

- 1. Toxicity of oral N-methylformamide in three phase II trials: a report from the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Facebook [cancer.gov]

- 4. Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism and liver toxicity of N,N-dimethylformamide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-methylformamide: cytotoxic, radiosensitizer, or chemosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of N-Methylform-D1-amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Methylform-D1-amide, a deuterated analog of N-methylformamide. This isotopically labeled compound is a valuable tool in various scientific fields, including drug metabolism studies, mechanistic investigations, and as an internal standard in analytical chemistry. This document outlines a probable synthetic route, detailed experimental protocols based on established chemical principles, purification techniques, and methods for characterization.

Synthesis of N-Methylform-D1-amide

The most direct and plausible method for the synthesis of N-Methylform-D1-amide is the reaction of methyl deuterioformate with methylamine. This reaction is an example of aminolysis of an ester, where the amine nucleophile attacks the carbonyl carbon of the ester, leading to the formation of an amide and an alcohol as a byproduct.

Reaction:

DCOOCH₃ + CH₃NH₂ → DCONHCH₃ + CH₃OH

Methyl deuterioformate + Methylamine → N-Methylform-D1-amide + Methanol

This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in similar amidation reactions.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of N-Methylform-D1-amide, derived from general procedures for the synthesis of N-methylformamide.[1] Researchers should adapt and optimize these conditions based on their specific laboratory settings and available equipment.

Materials and Reagents:

-

Methyl deuterioformate (DCOOCH₃)

-

Methylamine (CH₃NH₂) (as a solution in a suitable solvent like THF or methanol, or as a gas)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl deuterioformate in an anhydrous solvent (e.g., THF).

-

Addition of Methylamine: Cool the solution in an ice bath. Slowly add a solution of methylamine to the stirred solution of methyl deuterioformate. If using methylamine gas, it can be bubbled through the solution at a controlled rate. The molar ratio of methylamine to methyl deuterioformate should be approximately 1.1:1 to ensure complete conversion of the ester.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for several hours (e.g., 12-24 hours) to ensure completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, remove the solvent and the byproduct (methanol) under reduced pressure using a rotary evaporator.

-

The crude N-Methylform-D1-amide is obtained as an oily residue.

-

Purification of N-Methylform-D1-amide

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and residual solvent. For N-Methylform-D1-amide, a low molecular weight and polar compound, fractional distillation under reduced pressure is the most effective purification method.[2]

Experimental Protocol: Fractional Distillation

Apparatus:

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed to maintain a vacuum.

-

Distillation: Transfer the crude N-Methylform-D1-amide to the distillation flask. Begin heating the flask gently under reduced pressure.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of N-Methylform-D1-amide. The boiling point will be lower than the atmospheric boiling point of N-methylformamide (180-185 °C) due to the reduced pressure. It is crucial to monitor the temperature and pressure closely to collect the pure fraction.

-

Purity Check: The purity of the collected fractions should be assessed using analytical techniques such as GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

| Property | N-Methylform-D1-amide | N-Methylformamide | Reference(s) |

| Molecular Formula | C₂H₄DNO | C₂H₅NO | [3] |

| Molecular Weight | 60.07 g/mol | 59.07 g/mol | [3] |

| Boiling Point (at 760 mmHg) | ~182.5 °C (estimated) | 180-185 °C | [4] |

| CAS Number | 26103-38-8 | 123-39-7 | [3] |

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-Methylform-D1-amide.

Caption: Workflow for the synthesis and purification of N-Methylform-D1-amide.

Characterization

The identity and purity of the synthesized N-Methylform-D1-amide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show the presence of the methyl group protons. The signal for the formyl proton will be absent due to deuteration.

-

¹³C NMR spectroscopy will show the characteristic signals for the methyl carbon and the carbonyl carbon.

-

²H (Deuterium) NMR spectroscopy can be used to confirm the incorporation of deuterium at the formyl position.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the amide group. The N-H stretching and bending vibrations will also be present. The C-D stretching vibration will appear at a lower frequency compared to the C-H stretch of the non-deuterated analog.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, showing a molecular ion peak corresponding to the mass of N-Methylform-D1-amide (m/z = 60.07).[3][7]

This technical guide provides a foundational understanding for the synthesis and purification of N-Methylform-D1-amide. Researchers are encouraged to consult the cited literature and adapt the described procedures to their specific needs for successful and efficient production of this valuable isotopically labeled compound.

References

- 1. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 2. N-Methylformamide (NMF) - High-Purity Solvent [epchems.com]

- 3. N-Methylform-D1-amide | C2H5NO | CID 44887737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. N-Methylformamide(123-39-7) IR Spectrum [chemicalbook.com]

- 6. Formamide, N-methyl- [webbook.nist.gov]

- 7. Formamide, N-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Isotopic Labeling Applications of N-Methylform-D1-amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylform-D1-amide ([D1]NMF), a deuterated isotopologue of N-methylformamide (NMF), serves as a valuable tool in a multitude of scientific disciplines, particularly in the realms of drug metabolism, pharmacokinetic (PK) studies, and mechanistic investigations. The substitution of a protium atom with deuterium at the formyl position provides a subtle yet powerful modification that enables researchers to trace metabolic pathways, elucidate reaction mechanisms, and quantify endogenous and exogenous compounds with high precision. This technical guide provides a comprehensive overview of the core applications of N-Methylform-D1-amide, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its practical implementation in a laboratory setting.

Introduction to Isotopic Labeling with N-Methylform-D1-amide

Stable isotope labeling is a powerful technique that involves the incorporation of a non-radioactive "heavy" isotope, such as deuterium (²H or D), into a molecule of interest. This substitution results in a mass shift that can be readily detected by mass spectrometry (MS) without significantly altering the chemical properties of the compound. N-Methylform-D1-amide is a deuterated analog of N-methylformamide where the hydrogen atom of the formyl group is replaced by a deuterium atom.

The primary utility of [D1]NMF lies in its application as a tracer and an internal standard in analytical methodologies. Its use allows for the differentiation between the administered labeled compound and its endogenous or pre-existing unlabeled counterparts. This distinction is crucial for accurate quantification and for studying the dynamic processes of absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.

Core Applications of N-Methylform-D1-amide

The unique properties of N-Methylform-D1-amide lend themselves to a variety of applications in research and development.

Elucidation of Metabolic Pathways and Kinetic Isotope Effects

One of the most significant applications of [D1]NMF is in the study of metabolic pathways, particularly those involving N-dealkylation and oxidation. The metabolism of N-methylformamide itself has been a subject of interest due to its use as a solvent and its potential hepatotoxicity.

A key study investigating the metabolism of NMF in mice utilized [D1]NMF to explore the primary kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes. A significant KIE (kH/kD > 1) indicates that the bond to the isotopic atom is broken in the rate-determining step of the reaction.

In the case of NMF metabolism, the oxidation of the formyl C-H bond is a critical step. By comparing the metabolism of NMF and [D1]NMF, researchers have been able to confirm that this oxidation is indeed a rate-limiting step in the formation of downstream metabolites.[1]

Metabolic Pathway of N-Methylformamide

The metabolism of N-methylformamide is initiated by the cytochrome P450 enzyme system, specifically CYP2E1, which catalyzes the oxidation of the formyl group.[2] This leads to a reactive intermediate, believed to be methyl isocyanate, which is then conjugated with glutathione (GSH) to form S-(N-methylcarbamoyl)glutathione. This conjugate can be further metabolized to N-acetyl-S-(N-methylcarbamoyl)-cysteine and eventually excreted in the urine. Another metabolic route involves the demethylation to form formaldehyde and methylamine. The use of [D1]NMF has been instrumental in confirming these pathways and understanding the underlying mechanisms.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

[D1]NMF is an ideal internal standard for the quantitative analysis of NMF and its metabolites in biological matrices such as urine and plasma using isotope dilution mass spectrometry (IDMS).[3][4] In this technique, a known amount of the labeled standard ([D1]NMF) is added to the sample at the beginning of the analytical workflow. The labeled standard co-elutes with the unlabeled analyte during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z).

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Workflow for Quantitative Analysis using [D1]NMF as an Internal Standard

NMR-Based Mechanistic and Structural Studies

While less common than its use in mass spectrometry, deuterated compounds like [D1]NMF can be valuable in Nuclear Magnetic Resonance (NMR) spectroscopy. In proton (¹H) NMR, the deuterium atom is "silent," leading to a simplified spectrum. This can be advantageous in complex biological samples or for studying protein-ligand interactions where the signal from the solvent or other molecules can obscure the signals of interest.[5][6]

In the context of NMF, using [D1]NMF in ¹H NMR studies of its interaction with biomolecules would eliminate the formyl proton signal, potentially simplifying spectral analysis and aiding in the assignment of other resonances.

Experimental Protocols

This section provides detailed methodologies for key experiments involving N-Methylform-D1-amide.

Synthesis of N-Methylform-D1-amide

A common method for the synthesis of N-Methylform-D1-amide involves the formylation of methylamine using a deuterated formylating agent.

Materials:

-

Methylamine hydrochloride

-

Deuterated formic acid (DCOOD) or a derivative

-

Coupling agent (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Base (e.g., Triethylamine)

Procedure:

-

Dissolve methylamine hydrochloride in the anhydrous solvent.

-

Add the base to neutralize the hydrochloride and liberate the free methylamine.

-

In a separate flask, dissolve the deuterated formic acid and the coupling agent in the anhydrous solvent.

-

Slowly add the methylamine solution to the formic acid solution at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).

-

Wash the filtrate with a mild acid, then a mild base, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude N-Methylform-D1-amide.

-

Purify the product by distillation or column chromatography.

Note: The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the best yield and purity.

In Vivo Metabolic Study in Mice

This protocol outlines a general procedure for studying the metabolism of N-methylformamide in mice using [D1]NMF.

Materials:

-

Male BALB/c mice (or other appropriate strain)

-

N-methylformamide (NMF)

-

N-Methylform-D1-amide ([D1]NMF)

-

Vehicle for administration (e.g., saline)

-

Metabolic cages for urine and feces collection

-

Equipment for blood collection (e.g., capillary tubes, centrifuge)

-

Analytical instruments (LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Dosing: Divide the mice into groups. Administer a single intraperitoneal (i.p.) or oral gavage dose of NMF or [D1]NMF dissolved in the vehicle. A typical dose might be in the range of 100-400 mg/kg body weight.[7]

-

Sample Collection:

-

Urine and Feces: House the mice in metabolic cages for 24-48 hours post-dosing to collect urine and feces.

-

Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding. Process the blood to obtain plasma or serum.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Urine: Dilute the urine samples with an appropriate buffer.

-

Plasma/Serum: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma/serum samples. Centrifuge to pellet the proteins and collect the supernatant.

-

Internal Standard: Spike all samples with a known concentration of a suitable internal standard (e.g., a different isotopologue of NMF or one of its metabolites).

-

-

LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to identify and quantify NMF and its metabolites.

LC-MS/MS Method for Metabolite Quantification

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of NMF and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for NMF, [D1]NMF, and their respective metabolites.

Table 1: Example MRM Transitions for NMF and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Methylformamide | 60.05 | 44.05 |

| N-Methylform-D1-amide | 61.06 | 44.05 |

| S-(N-methylcarbamoyl)glutathione | 363.1 | 234.1 |

| N-acetyl-S-(N-methylcarbamoyl)-cysteine | 221.1 | 162.1 |

| Methylamine | 32.06 | 15.02 |

Data Analysis:

-

Generate calibration curves for each analyte using standards of known concentrations.

-

Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of N-Methylform-D1-amide.

Table 2: Kinetic Isotope Effects in N-Methylformamide Metabolism [1]

| Metabolite | kH/kD (± SD) |

| Urinary Methylamine | 5.5 ± 0.2 |

| Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine | 4.5 ± 1.0 |

| Biliary S-(N-methylcarbamoyl)glutathione | 7 ± 2 |

Table 3: Pharmacokinetic Parameters of N-Methylformamide in Mice (400 mg/kg, i.p.) [7]

| Parameter | Value |

| Bioavailability (oral) | 1.01 |

| Bioavailability (i.p.) | 1.10 |

| Urinary Excretion (24h) | 73.6% of dose |

| Unchanged NMF in Urine (24h) | 26.4% of urinary radioactivity |

| Elimination Half-life (plasma radioactivity, >60h) | 71.1 hours |

Conclusion

N-Methylform-D1-amide is a versatile and indispensable tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. Its application in elucidating metabolic pathways through the kinetic isotope effect, and its role as a robust internal standard in quantitative mass spectrometry, provide a level of precision and insight that is difficult to achieve with other methods. The detailed protocols and data presented in this guide are intended to serve as a practical resource for scientists looking to incorporate [D1]NMF into their research, ultimately contributing to a deeper understanding of biological processes and the development of safer and more effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic oxidation and toxification of N-methylformamide catalyzed by the cytochrome P450 isoenzyme CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cystein in urine samples from workers exposed to N,N-dimethylformamide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of mass spectrometry in the study of chemically-reactive drug metabolites. Application of MS/MS and LC/MS to the analysis of glutathione- and related S-linked conjugates of N-methylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium NMR spectroscopy of biofluids for the identification of drug metabolites: application to N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Studies of the pharmacology of N-methylformamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated N-methylformamide in NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated N-methylformamide (NMF) serves as a specialized solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy, offering unique capabilities for studying molecular structure, dynamics, and interactions. Its utility is particularly pronounced in the fields of peptide and protein analysis, as well as in mechanistic studies of chemical reactions. This guide provides an in-depth overview of the properties of deuterated NMF, experimental protocols for its use, and its applications in advanced NMR studies.

Core Physicochemical and NMR Properties

N-methylformamide (C₂H₅NO) is a polar aprotic solvent with a high dielectric constant, making it suitable for dissolving a wide range of polar analytes.[1] The presence of a peptide-like bond in its structure makes it an excellent mimic of the peptide backbone environment.[2] Deuteration of NMF, for example at the formyl proton (N-methylformamide-d₁), the methyl group (N-methylformamide-d₃), or the amide proton (N-methylformamide-d₁), is crucial for its use in ¹H NMR to avoid overwhelming solvent signals.[3]

NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts of N-methylformamide in CDCl₃

| Assignment | Chemical Shift (ppm) |

| Formyl Proton (CHO) | 8.159, 8.027 |

| Amide Proton (NH) | 7.4 |

| Methyl Protons (CH₃) | 2.936, 2.815 |

| Data sourced from ChemicalBook.[4] |

Table 2: ¹³C NMR Chemical Shifts of N,N-Dimethylformamide-d₇ (a related compound)

| Assignment | Chemical Shift (ppm) | J-coupling (Hz) |

| Carbonyl Carbon (C=O) | 163.15 | 29.4 |

| Methyl Carbon (CD₃) | 34.89 | 21.0 |

| Methyl Carbon (CD₃) | 29.76 | 21.1 |

| Data sourced from a comprehensive NMR solvent data chart.[5] |

Experimental Protocols

The preparation of samples using deuterated N-methylformamide for NMR analysis follows standard procedures for hygroscopic and sensitive solvents.

Synthesis of Deuterated N-methylformamide

Deuterated N-methylformamide can be synthesized through various methods, including the reaction of deuterated methylamine with a formic acid derivative or through H/D exchange reactions. For instance, N-methylformamide-d₁ (deuterated at the formyl position) can be prepared by reacting methylamine with a deuterated formic acid equivalent. The synthesis of more extensively deuterated versions, such as N-methylformamide-d₅, involves the use of deuterated precursors for both the methylamine and formyl groups. One reported method for deuteration of related compounds involves uncatalyzed H/D isotopic exchange upon exposure to deuterated alcohols like methanol-d.[6]

Sample Preparation for NMR Spectroscopy

-

Analyte Preparation : Ensure the analyte is pure and dry. For solid samples, weigh an appropriate amount (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) into a clean, dry vial. For liquid samples, use a microliter syringe to transfer a precise volume.

-

Solvent Addition : In a glovebox or under an inert atmosphere to minimize moisture contamination, add the desired volume of deuterated N-methylformamide (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

-

Dissolution : Gently vortex or sonicate the vial to ensure complete dissolution of the analyte.

-

Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Capping and Sealing : Cap the NMR tube securely and, if necessary, seal with parafilm to prevent solvent evaporation and contamination.

-

Referencing : An internal standard such as tetramethylsilane (TMS) is typically used for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

-

Instrument Setup : The NMR spectrometer should be properly tuned and locked onto the deuterium signal of the N-methylformamide.

-

Shimming : The magnetic field homogeneity should be optimized by shimming on the locked deuterium signal to obtain sharp, well-resolved peaks.

-

Pulse Sequence Selection : Choose the appropriate pulse sequence for the desired experiment (e.g., standard 1D ¹H or ¹³C, 2D COSY, HSQC, HMBC, NOESY/ROESY).

-

Acquisition Parameters : Set the appropriate spectral width, number of scans, relaxation delay, and acquisition time to achieve the desired signal-to-noise ratio and resolution. For quantitative measurements, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time).

Applications in NMR Spectroscopy

Deuterated N-methylformamide is a valuable tool for specific NMR applications, primarily centered around the study of peptides and dynamic chemical processes.

Conformational Analysis of Peptides

The structural similarity of N-methylformamide to the peptide bond makes its deuterated form an ideal solvent for studying the conformation of peptides in an environment that mimics the protein backbone.[2] By dissolving a peptide in deuterated NMF, researchers can acquire NMR data, such as Nuclear Overhauser Effect (NOE) and J-coupling constants, to determine the three-dimensional structure of the peptide in solution.[7][8][9]

Caption: Workflow for peptide conformational analysis using deuterated N-methylformamide.

Probing Chemical Exchange Processes

Deuterated N-methylformamide can be employed in studies of chemical exchange phenomena, such as proton exchange, hindered rotation, and ligand binding.[10] The rate of exchange between different chemical environments can be measured using various NMR techniques, including line shape analysis and exchange spectroscopy (EXSY). For example, the restricted rotation around the C-N bond in amides can be quantified by monitoring the coalescence of the signals from the two non-equivalent methyl groups (in the case of N,N-dimethylformamide) or the different conformers of N-methylformamide at varying temperatures.

Caption: Workflow for studying chemical exchange using deuterated N-methylformamide.

References

- 1. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001122) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. N-Methylformamide(123-39-7) 1H NMR spectrum [chemicalbook.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of conformational equilibrium of peptides in solution by NMR spectroscopy and theoretical conformational analysis: application to the calibration of mean-field solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Methylform-D1-amide: A Technical Guide for Researchers

An In-depth Exploration of N-Methylform-D1-amide as a Deuterated Solvent and Research Tool

For Researchers, Scientists, and Drug Development Professionals

N-Methylform-D1-amide (DCONHCH₃), the deuterated isotopologue of N-Methylformamide (NMF), is a specialized solvent and research chemical with unique properties valuable in a range of scientific applications. Its single deuterium substitution at the formyl position provides a powerful tool for investigating reaction mechanisms, metabolic pathways, and for use in nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of N-Methylform-D1-amide, including its physicochemical properties, applications, and relevant experimental data.

Core Physicochemical Properties

N-Methylform-D1-amide shares many physical properties with its non-deuterated counterpart, N-Methylformamide. The primary difference lies in its molecular weight due to the presence of a deuterium atom. This seemingly subtle change has significant implications for its use in kinetic isotope effect studies and as a low-signal solvent in ¹H NMR.

| Property | Value | Reference |

| Molecular Formula | C₂H₄DNO | [1] |

| Molecular Weight | 60.07 g/mol | [1] |

| Density | 0.887 g/cm³ | N/A |

| Boiling Point | 182.5 °C at 760 mmHg | N/A |

| Flash Point | 81.5 °C | N/A |

| CAS Number | 26103-38-8 | [1] |

Applications in Research and Development

The primary applications of N-Methylform-D1-amide stem from the unique properties conferred by the deuterium atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Typical ¹H NMR Chemical Shifts for N-Methylformamide in CDCl₃:

| Assignment | Chemical Shift (ppm) |

| Formyl Proton (CHO) | ~8.0-8.2 |

| N-H Proton | ~7.4 |

| N-Methyl Protons (CH₃) | ~2.8-2.9 |

Note: These are approximate values and can vary.

The workflow for using N-Methylform-D1-amide as an NMR solvent follows standard laboratory procedures for preparing NMR samples.

Kinetic Isotope Effect (KIE) Studies

The replacement of a hydrogen atom with a deuterium atom at a reaction center can lead to a change in the reaction rate, an effect known as the kinetic isotope effect (KIE).[4] By comparing the rate of a reaction using N-Methylformamide with the rate using N-Methylform-D1-amide, researchers can gain insights into the mechanism of the reaction, particularly whether the C-H bond at the formyl position is broken in the rate-determining step.

A significant application of this is in metabolic studies. The metabolism of N-Methylformamide often involves oxidation at the formyl position. The use of N-Methylform-D1-amide can slow down this metabolic process, allowing for a more detailed investigation of metabolic pathways and the identification of metabolites. This is particularly relevant in drug development, where understanding a drug candidate's metabolic fate is crucial.

Synthesis of N-Methylform-D1-amide

While detailed, step-by-step experimental protocols for the synthesis of N-Methylform-D1-amide are not widely published in readily accessible literature, the general approach involves the deuteration of a suitable precursor. One common method for synthesizing amides is the reaction of an amine with a carboxylic acid or its derivative. For N-Methylform-D1-amide, this could involve the reaction of methylamine with a deuterated formic acid derivative.

General Synthetic Approach:

| Reactant 1 | Reactant 2 | Product |

| Methylamine (CH₃NH₂) | Deuterated Formic Acid Derivative (e.g., DCO₂R) | N-Methylform-D1-amide (DCONHCH₃) |

The specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized to achieve a good yield and purity.

Potential Role in Modulating Cellular Signaling

Research into the non-deuterated parent compound, N-Methylformamide (NMF), has revealed its potential as a chemosensitizing agent in cancer therapy.[5][6][7] Studies have shown that NMF can increase the susceptibility of cancer cells to certain chemotherapeutic drugs. While the exact mechanisms are still under investigation, it is believed that NMF may influence cellular signaling pathways that regulate cell survival and drug resistance.

One study on a colon carcinoma cell line suggested that NMF exposure leads to an increase in the expression of certain integrins, which are cell surface receptors involved in cell adhesion and signaling.[5] This alteration of the plasma membrane could be a contributing factor to its chemosensitizing effects.

The potential signaling pathways that could be influenced by NMF and, by extension, N-Methylform-D1-amide, include those involved in cell proliferation, apoptosis, and DNA repair. Further research is needed to elucidate the precise molecular targets of NMF and its deuterated analogue.

Experimental Protocols

Detailed experimental protocols for the use of N-Methylform-D1-amide are often specific to the application and are typically developed within individual research laboratories. However, general procedures from related studies can be adapted.

General Protocol for Reaction Monitoring by NMR:

-

Reaction Setup: Assemble the reaction in a standard reaction vessel under the desired conditions (temperature, atmosphere).

-

Sampling: At various time points, withdraw a small aliquot of the reaction mixture.

-

Sample Preparation: Dilute the aliquot with N-Methylform-D1-amide in an NMR tube.

-

NMR Analysis: Acquire a ¹H NMR spectrum of the sample.

-

Data Analysis: Integrate the signals corresponding to the starting materials and products to determine the reaction progress.

General Protocol for Investigating Kinetic Isotope Effects:

-

Reaction Setup: Prepare two parallel reactions, one with N-Methylformamide and the other with N-Methylform-D1-amide, under identical conditions.

-

Monitoring: Monitor the progress of both reactions over time using a suitable analytical technique (e.g., NMR, GC-MS, HPLC).

-

Rate Determination: Determine the initial rates of both reactions from the concentration versus time data.

-

KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).

Conclusion

N-Methylform-D1-amide is a valuable tool for researchers in chemistry, biology, and drug development. Its utility as a deuterated solvent in NMR spectroscopy allows for clear observation of analyte signals, while its application in kinetic isotope effect studies provides crucial insights into reaction mechanisms and metabolic pathways. The emerging research on the biological effects of its non-deuterated counterpart suggests potential future applications in modulating cellular processes. As research continues, the full potential of N-Methylform-D1-amide as a versatile and informative chemical probe is yet to be fully realized.

References

- 1. N-Methylform-D1-amide | C2H5NO | CID 44887737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. N-Methylformamide(123-39-7) 1H NMR spectrum [chemicalbook.com]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. N-methylformamide as a potential therapeutic approach in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-methylformamide-mediated enhancement of in vitro tumor cell chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of N-methylformamide on radiocurability of murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinetic Isotope Effects of N-Methylform-D1-amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effects (KIE) observed with N-Methylform-D1-amide, the deuterated analogue of N-methylformamide. This document details the quantitative data from metabolic studies, outlines the experimental protocols for determining such effects, and discusses the implications for drug development and mechanistic studies.

Introduction to Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes.[1] It is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step.[2][3] The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH).

For deuterium substitution, the KIE is expressed as kH/kD. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[2] For C-H bond cleavage, a primary KIE (kH/kD) is typically in the range of 1 to 8.[4] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[3]

The underlying principle of the KIE is the difference in zero-point vibrational energy between bonds involving lighter and heavier isotopes. A bond to a heavier isotope has a lower zero-point energy, requiring more energy to reach the transition state, thus resulting in a slower reaction rate.[1]

Quantitative Data: Kinetic Isotope Effect in N-Methylformamide Metabolism

N-methylformamide (NMF) is a metabolite of the industrial solvent N,N-dimethylformamide (DMF) and has been studied as an experimental antitumor agent.[5] Its metabolism and associated hepatotoxicity are of significant interest. Studies involving the deuteration of the formyl hydrogen of NMF (creating N-Methylform-D1-amide) have revealed a significant primary kinetic isotope effect.

In a key study on the metabolism of N-methylformamide in mice, the replacement of the formyl hydrogen with deuterium resulted in large intermolecular primary kinetic isotope effects on the formation of its major metabolites. This indicates that the cleavage of the formyl C-H bond is a rate-determining step in its metabolic pathway. The observed KIE values are summarized in the table below.

| Metabolic Product | KIE (kH/kD) |

| Urinary Methylamine | 5.5 ± 0.2 |

| Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine | 4.5 ± 1.0 |

| Biliary S-(N-methylcarbamoyl)glutathione | 7.0 ± 2.0 |

| Data sourced from a study on the metabolism of N-methylformamide in mice[5]. |

The large magnitude of these KIEs strongly suggests that the metabolic pathway is not a simple hydrolysis but rather an oxidative process where the formyl C-H bond is cleaved in the rate-limiting step.[5] Furthermore, the presence of deuterium in the formyl group markedly reduced the hepatotoxicity of the compound.[5]

Metabolic Pathway of N-Methylformamide

The metabolism of N-methylformamide proceeds through an oxidative pathway rather than simple enzymatic hydrolysis. The initial and rate-determining step is the oxidation of the formyl group. This leads to a common metabolic precursor that is then conjugated with glutathione to form S-(N-methylcarbamoyl)glutathione. This conjugate can be further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine or hydrolyzed to produce methylamine.[5]

Caption: Metabolic pathway of N-methylformamide showing the rate-determining oxidative step.

Experimental Protocols for KIE Determination

The following is a generalized protocol for determining the kinetic isotope effect of N-Methylform-D1-amide in a metabolic study, based on common methodologies.[6][7]

Objective: To determine the primary kinetic isotope effect (kH/kD) for the metabolism of N-methylformamide by comparing the formation rates of metabolites from N-methylformamide and N-Methylform-D1-amide.

4.1. Materials and Reagents

-

N-methylformamide (analytical grade)

-

N-Methylform-D1-amide (synthesized or commercially procured)

-

Biological system (e.g., mouse model, liver microsomes, or isolated perfused liver)

-

Reagents for metabolite extraction (e.g., organic solvents)

-

Internal standards for analytical quantification

-

Reagents for derivatization (if required for GC/MS analysis)

4.2. Synthesis of N-Methylform-D1-amide N-Methylform-D1-amide can be synthesized via several methods. A common approach involves the reaction of methylamine with a deuterated formic acid derivative, such as methyl deuterioformate.[8] Alternatively, formamide can undergo monoselective N-methylation.[9] Purity and isotopic enrichment should be confirmed by NMR and mass spectrometry.

4.3. Experimental Procedure (In Vivo Study Example)

-

Animal Dosing: A cohort of laboratory animals (e.g., mice) is divided into two groups. One group is administered N-methylformamide, and the other is administered N-Methylform-D1-amide at an equimolar dose.

-

Sample Collection: Urine and bile samples are collected over a specified time course (e.g., 24-48 hours).

-

Sample Preparation: Samples are processed to extract the metabolites of interest. This may involve solid-phase extraction or liquid-liquid extraction.

-

Derivatization: If necessary, the extracted metabolites are derivatized to improve their volatility and thermal stability for GC/MS analysis.

4.4. Analytical Method

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) is typically used for the separation and quantification of the parent compound and its metabolites.[6]

-

Quantification: A calibration curve is generated for each metabolite using authentic standards. An internal standard is used to correct for variations in extraction efficiency and instrument response.

-

Data Analysis: The concentration of each metabolite is determined in the collected samples for both the deuterated and non-deuterated groups.

4.5. Calculation of KIE The kinetic isotope effect is determined by comparing the amounts of metabolites produced from the deuterated and non-deuterated substrates. In a competitive experiment where a 1:1 mixture of N-methylformamide and N-Methylform-D1-amide is administered, the KIE can be calculated from the ratio of the unlabeled to labeled metabolites. For parallel experiments, the rates of metabolite formation (or total amount formed over a given time) are compared.

The KIE is calculated as the ratio of the rate of the reaction with the light isotopologue to the rate of the reaction with the heavy isotopologue (kH/kD).

Caption: A generalized experimental workflow for determining the kinetic isotope effect.

Implications for Drug Development

The study of kinetic isotope effects has significant implications for drug development.[1] The "deuterium effect" can be strategically employed to enhance the metabolic stability and safety profile of drug candidates.

-

Metabolic Switching: By replacing a hydrogen atom with deuterium at a metabolically labile position (a "metabolic soft spot"), the rate of metabolism at that site can be significantly reduced due to the primary KIE. This can lead to:

-

Increased Half-life: Slower metabolism can increase the drug's half-life, potentially allowing for lower or less frequent dosing.

-

Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration can decrease its formation, thereby improving the drug's safety profile. The reduced hepatotoxicity of N-Methylform-D1-amide is a direct example of this principle.[5]

-

Improved Bioavailability: By slowing first-pass metabolism, deuteration can increase the oral bioavailability of a drug.

-

-

Mechanism of Action Studies: KIE studies are invaluable for understanding the mechanism of action of drugs that act as enzyme inhibitors, helping to confirm target engagement and elucidate the chemical steps of catalysis.

Conclusion

The significant primary kinetic isotope effect observed in the metabolism of N-Methylform-D1-amide provides crucial insights into its biotransformation. The large kH/kD values confirm that the cleavage of the formyl C-H bond is the rate-determining step in an oxidative metabolic pathway. This understanding is not only of fundamental scientific interest but also has practical applications in medicinal chemistry and drug development. The strategic use of deuteration, guided by KIE studies, offers a valuable approach to optimizing the pharmacokinetic and safety profiles of novel therapeutics.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism and liver toxicity of N,N-dimethylformamide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 26103-38-8,N-METHYLFORM-D1-AMIDE | lookchem [lookchem.com]

- 9. Buy N-METHYL-D3-FORM-D1-AMIDE (EVT-1443672) | 110505-55-0 [evitachem.com]

Technical Guide: Stability and Storage of N-Methylform-D1-amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Methylform-D1-amide (CAS: 26103-38-8). The information presented is critical for ensuring the integrity of the compound in research and development settings, particularly when used as an internal standard or tracer in sensitive analytical applications. This document outlines the compound's physical and chemical properties, known degradation pathways, and detailed protocols for stability assessment.

Compound Overview and Properties

N-Methylform-D1-amide, an isotopically labeled form of N-Methylformamide (NMF), is a polar organic compound. The deuterium label on the formyl group makes it a valuable tool in pharmacokinetic studies and as an internal standard in mass spectrometry-based assays. While the isotopic label has a negligible effect on the compound's general chemical properties, it can influence the kinetics of degradation pathways involving the cleavage of the C-D bond.

The general properties of N-Methylform-D1-amide and its non-deuterated parent compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | N-Methylform-D1-amide | N-Methylformamide (for reference) |

| CAS Number | 26103-38-8 | 123-39-7 |

| Molecular Formula | C₂H₄DNO | C₂H₅NO |

| Molecular Weight | 60.07 g/mol | 59.07 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 182.5 °C at 760 mmHg | 180-185 °C |

| Melting Point | Not available | -4.0 °C |

| Density | 0.887 g/cm³ | 1.011 g/cm³ |

| Flash Point | 81.5 °C | 111 °C |

| Solubility | Miscible in water | Miscible in water |

Stability Profile and Degradation Pathways

N-Methylform-D1-amide is chemically stable under standard ambient conditions (room temperature). However, it is susceptible to degradation under specific stress conditions, including hydrolysis, elevated temperatures, and photolysis. The primary non-biological degradation pathway is hydrolysis.

Hydrolytic Stability

Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. The reaction breaks the amide bond to yield methylamine and formic acid (or its deuterated analogue, formic-d1 acid, in this case). The rate of hydrolysis is highly dependent on pH and temperature.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

Thermal Stability

N-Methylformamide is known to be less thermally stable than its dimethylated counterpart, N,N-Dimethylformamide (DMF).[2] Decomposition can occur at elevated temperatures, and this instability is exacerbated by the presence of water.[2] Thermogravimetric analysis (TGA) has been used to evaluate the thermal stability of NMF, indicating that significant mass loss occurs at temperatures well above typical storage conditions but can be a concern during certain manufacturing or analytical processes (e.g., high-temperature gas chromatography inlets).[2]

Photostability

Although specific photostability studies on N-Methylform-D1-amide are not widely published, amides can be susceptible to degradation upon exposure to high-intensity light, particularly UV radiation. Photodegradation pathways can be complex, involving radical mechanisms. It is therefore prudent to protect the compound from light.

Diagram 1: Chemical Degradation Pathway of N-Methylform-D1-amide

Caption: Primary chemical degradation pathway for N-Methylform-D1-amide.

Recommended Storage and Handling

To ensure the long-term stability and purity of N-Methylform-D1-amide, the following storage and handling procedures are recommended based on safety data sheets and product information from chemical suppliers.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (15-25 °C) | Avoids potential thermal degradation at elevated temperatures and freezing at low temperatures. |

| Atmosphere | Store in a dry and well-ventilated place. | The compound is hygroscopic; moisture can promote hydrolysis. |

| Container | Keep container tightly closed. | Prevents absorption of atmospheric moisture and potential contamination. |

| Light Exposure | Protect from light. | Minimizes the risk of photolytic degradation. |

| Incompatibilities | Keep away from heat, sparks, open flames, and strong oxidizing agents. | Standard precaution for flammable organic compounds. |

| Shelf Life | ~24 months (for NMF) when stored under recommended conditions. | Provides a general guideline for stability; re-analysis is recommended for long-term storage. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of N-Methylform-D1-amide involves subjecting the compound to stress conditions (forced degradation) and developing a stability-indicating analytical method to quantify the parent compound and separate it from any potential degradation products.

Diagram 2: General Workflow for a Stability Study

Caption: A typical experimental workflow for assessing chemical stability.

Representative Forced Degradation Protocol

This protocol outlines typical conditions for inducing degradation to test the specificity of an analytical method. The goal is to achieve 5-20% degradation of the active substance.

-

Preparation of Stock Solution: Prepare a stock solution of N-Methylform-D1-amide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the mixture at 60 °C for 24-48 hours.

-

At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the mixture at room temperature for 8-12 hours.

-

At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of the neat compound in a vial.

-

Heat in an oven at 70 °C for 48 hours.

-

Dissolve a known quantity of the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution to a photostability chamber compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analyze the exposed sample alongside a control sample protected from light.

-

Representative Stability-Indicating Analytical Method (HPLC-UV)

The following is a representative High-Performance Liquid Chromatography (HPLC) method suitable for separating N-Methylform-D1-amide from its potential degradation products. This method would require validation according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.02 M Aqueous acetate buffer, pH 4.5

-

B: Acetonitrile

-

-

Elution Mode: Isocratic, 90% A and 10% B.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dilute the sample from the forced degradation study to an appropriate concentration (e.g., 10-100 µg/mL) using the mobile phase.

-

Analysis: The method should demonstrate baseline separation between the main N-Methylform-D1-amide peak and any peaks generated during the forced degradation studies.

Diagram 3: Factors Influencing Stability

Caption: Key environmental factors affecting the stability of N-Methylform-D1-amide.

Conclusion

N-Methylform-D1-amide is a stable compound when stored under the recommended conditions of room temperature, in a tightly sealed container, protected from moisture and light. The primary degradation pathway of concern is hydrolysis, which is accelerated by acidic or basic conditions and elevated temperatures. For critical applications, the purity of N-Methylform-D1-amide should be periodically verified using a validated stability-indicating analytical method, such as the representative HPLC protocol described herein. Adherence to these guidelines will ensure the integrity of the compound and the reliability of experimental results.

References

Methodological & Application

Application Notes and Protocols: N-Methylform-D1-amide in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the potential use of N-Methylform-D1-amide as a solvent in solid-phase peptide synthesis (SPPS). While not a current standard in SPPS, the use of this deuterated solvent is proposed here as a strategy to mitigate N-formylation, a known side reaction associated with the commonly used solvent N,N-Dimethylformamide (DMF). This note outlines the theoretical basis for this application, rooted in the kinetic isotope effect (KIE), and provides hypothetical experimental protocols for its evaluation. The information is intended to guide researchers in exploring novel approaches to enhance peptide purity and synthesis efficiency.

Introduction: The Challenge of Side Reactions in SPPS

Solid-phase peptide synthesis is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for research and therapeutic development. The choice of solvent is critical in SPPS, as it must effectively solvate the resin and reagents while minimizing side reactions. N,N-Dimethylformamide (DMF) is a widely used solvent due to its excellent solvating properties. However, its use is associated with several drawbacks, including its decomposition to dimethylamine, which can cause premature removal of the Fmoc protecting group, and the potential for N-formylation of the N-terminal amine, particularly during microwave-assisted synthesis.[1]

N-formylation is a significant side reaction that leads to the capping of the growing peptide chain, resulting in truncated sequences and purification challenges. This side reaction is believed to occur via the transfer of the formyl group from DMF to the N-terminal amine of the peptide.

Proposed Application of N-Methylform-D1-amide in SPPS

We propose the use of N-Methylform-D1-amide, a deuterated analog of N-Methylformamide (NMF), as a potential alternative to DMF in SPPS protocols to suppress N-formylation. The rationale for this application is based on the primary kinetic isotope effect (KIE) .

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes.[2] In the case of N-formylation, the transfer of the formyl group involves the cleavage of the formyl C-H bond. By replacing the hydrogen atom with a heavier deuterium atom in N-Methylform-D1-amide, the C-D bond will have a lower zero-point vibrational energy, and thus a higher activation energy for cleavage compared to the C-H bond. This should, in theory, slow down the rate of the N-formylation reaction, thereby reducing the incidence of this undesirable side reaction.

Potential Advantages of N-Methylform-D1-amide:

-

Reduced N-formylation: The primary anticipated benefit is a significant reduction in the levels of N-formylated peptide impurities.

-

Improved Peptide Purity: By minimizing this side reaction, the overall purity of the crude peptide product should be enhanced, simplifying subsequent purification steps.

-

Minimal Protocol Adjustments: As a close analog to NMF and DMF, N-Methylform-D1-amide is expected to have similar solvating properties, potentially requiring minimal changes to existing SPPS protocols.

Quantitative Data (Hypothetical)

The following table presents hypothetical data illustrating the potential impact of using N-Methylform-D1-amide in SPPS compared to standard solvents. These values are for illustrative purposes and would need to be confirmed by experimental studies.

| Solvent | Peptide Purity (%) | N-formylation (%) | Coupling Efficiency (%) | Racemization (%) |

| DMF | 85 | 10 | 98 | 2 |

| NMP | 90 | 2 | 99 | 1 |

| N-Methylform-D1-amide | 92 | <1 | 98 | 2 |

Experimental Protocols

The following are investigational protocols for evaluating the efficacy of N-Methylform-D1-amide in SPPS. These are based on standard Fmoc-SPPS procedures.

Protocol 1: Standard Fmoc-SPPS using N-Methylform-D1-amide

Objective: To perform a standard Fmoc-SPPS of a model peptide using N-Methylform-D1-amide as the primary solvent.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

N-Methylform-D1-amide

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in N-Methylform-D1-amide for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in N-Methylform-D1-amide for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with N-Methylform-D1-amide (5 x 1 min).

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and OxymaPure (4 eq.) in N-Methylform-D1-amide for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with N-Methylform-D1-amide (3 x 1 min) followed by DCM (3 x 1 min).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.